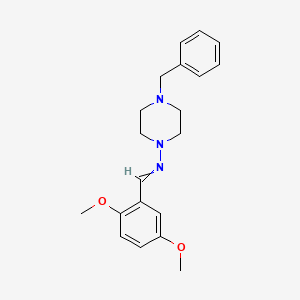![molecular formula C19H20N2O2 B5696383 3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696383.png)
3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]butanamide, also known as MBBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBBA is a member of the benzoxazole family, which is a class of organic compounds that exhibit a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of 3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]butanamide is not fully understood, but it is believed to involve the interaction of this compound with specific targets in cells. In OLEDs, this compound acts as a hole-transporting material by facilitating the transport of positive charges from the anode to the emitting layer. In the case of metal ion detection, this compound binds to metal ions through coordination bonds, leading to a change in its fluorescence properties. In the case of anticancer activity, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects in vitro. In OLEDs, this compound has been found to improve device efficiency and stability due to its high thermal stability and excellent charge transport properties. In the case of metal ion detection, this compound has been shown to have high selectivity and sensitivity towards specific metal ions, making it a potential candidate for the development of new metal ion sensors. In the case of anticancer activity, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]butanamide in lab experiments include its high thermal stability, excellent charge transport properties, high selectivity and sensitivity towards specific metal ions, and promising anticancer activity. However, there are also limitations to using this compound, including its relatively complex synthesis process and limited availability.
Direcciones Futuras
There are several future directions for the research and development of 3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]butanamide. In the field of organic electronics, this compound could be further optimized for use in OLEDs by improving its charge transport properties and stability. In the field of metal ion detection, this compound could be further developed for the detection of other metal ions and for use in real-world applications. In the field of cancer therapeutics, this compound could be further studied for its mechanism of action and for its potential as a lead compound for the development of new anticancer drugs.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. With further research and development, this compound could have important implications for the fields of organic electronics, metal ion detection, and cancer therapeutics.
Métodos De Síntesis
The synthesis of 3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]butanamide involves the reaction of 2-amino-5-methylphenol with 2-bromo-4-methylacetophenone to form 2-(2-methylphenyl)-1,3-benzoxazole-5-carbaldehyde. This intermediate is then reacted with 3-aminobutanamide to yield this compound. The overall synthesis process is depicted in Figure 1.
Aplicaciones Científicas De Investigación
3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]butanamide has been extensively studied for its potential applications in various fields. In the field of organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its high thermal stability and excellent charge transport properties. This compound has also been investigated as a fluorescent probe for the detection of metal ions in biological systems due to its high selectivity and sensitivity. In addition, this compound has shown promising anticancer activity in vitro, making it a potential candidate for the development of new cancer therapeutics.
Propiedades
IUPAC Name |
3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-12(2)10-18(22)20-14-8-9-17-16(11-14)21-19(23-17)15-7-5-4-6-13(15)3/h4-9,11-12H,10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWGKASMFXBMNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-morpholinylacetyl)amino]benzamide](/img/structure/B5696312.png)
![methyl 4-methyl-3-({3-[(4-methylphenyl)thio]propanoyl}amino)benzoate](/img/structure/B5696318.png)

![4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine](/img/structure/B5696328.png)
![4-{N-[4-(4-chlorophenyl)-1-piperazinyl]propanimidoyl}phenol](/img/structure/B5696346.png)


![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5696375.png)

![2-[(2-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5696395.png)
![6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5696402.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696408.png)
